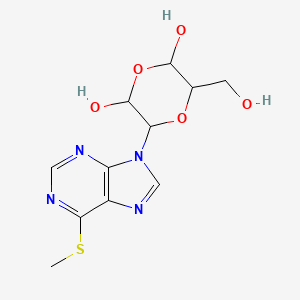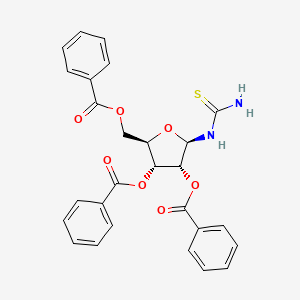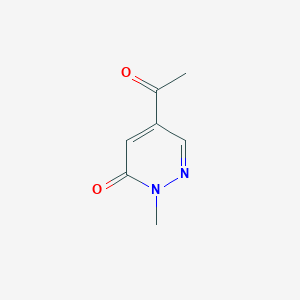
5-acetyl-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-acetyl-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine diones, while substitution reactions could introduce alkyl, aryl, or other functional groups.
科学研究应用
Chemistry
In chemistry, 5-acetyl-2-methylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies might focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Researchers might study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings. Its chemical properties might be leveraged to create materials with specific characteristics, such as enhanced durability or conductivity.
作用机制
The mechanism of action of 5-acetyl-2-methylpyridazin-3(2H)-one would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
2-methylpyridazine: A precursor in the synthesis of 5-acetyl-2-methylpyridazin-3(2H)-one.
Pyridazine: The parent compound of the pyridazine family.
5-acetylpyridazin-3(2H)-one: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups on the pyridazine ring
属性
CAS 编号 |
825634-02-4 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
5-acetyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-7(11)9(2)8-4-6/h3-4H,1-2H3 |
InChI 键 |
WSDNGZPMGWPEQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=O)N(N=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



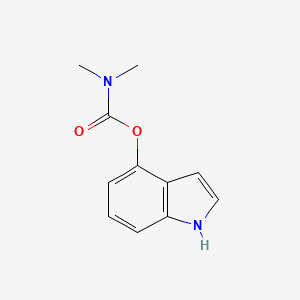
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)


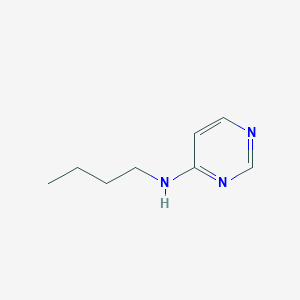

![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)

